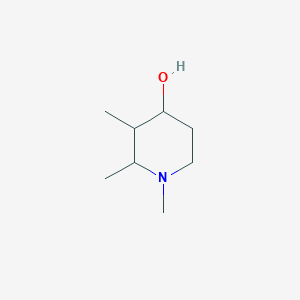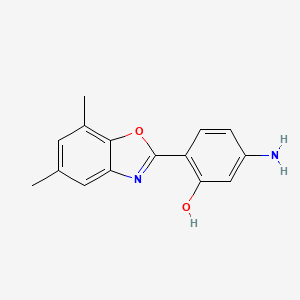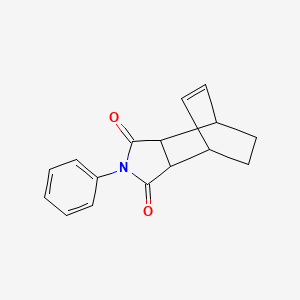![molecular formula C18H17N3S B15012585 4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15012585.png)
4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves the reaction of thioamides with hydrazine derivatives under specific conditions. One common method includes the condensation of 4-phenylthiosemicarbazide with 1-phenyl-2-propanone in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Análisis De Reacciones Químicas
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound induces oxidative stress in fungal cells, leading to DNA damage and cell death . In cancer cells, it triggers apoptosis through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
4-Phenyl-1,3-thiazol-2-yl hydrazine: Known for its antifungal properties.
1-Phenyl-2-(1-phenylethylidene)hydrazine: Exhibits antimicrobial activity.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C18H17N3S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-phenyl-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-2-16(14-9-5-3-6-10-14)20-21-18-19-17(13-22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21)/b20-16+ |
Clave InChI |
JUFYVAZPIGYCLH-CAPFRKAQSA-N |
SMILES isomérico |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012505.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012512.png)
![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15012523.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012525.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-3,5-diiodophenyl]methylidene}acetohydrazide](/img/structure/B15012541.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B15012549.png)
![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15012559.png)


![4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)


